Product packaging for Fmoc-5-Ava-OH(Cat. No.:CAS No. 123622-48-0)

Fmoc-5-Ava-OH

Cat. No.: B557868
CAS No.: 123622-48-0
M. Wt: 339.4 g/mol
InChI Key: ULLSWWGYZWBPHK-UHFFFAOYSA-N
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Description

Significance in Chemical Biology and Medicinal Chemistry

In the fields of chemical biology and medicinal chemistry, Fmoc-5-Ava-OH serves as a critical component in the development of novel therapeutic agents and biological probes. Its utility is demonstrated in several key areas of research.

One notable application is in the synthesis of fatty acid-based dimeric peptides that exhibit inhibitory activity against postsynaptic density protein-95 (PSD-95). medchemexpress.com These synthetic peptides are being investigated for their potential in treating neurological disorders. The defined length and flexibility of the 5-Ava linker are crucial for the proper positioning of the pharmacophores, leading to enhanced biological activity.

Furthermore, this compound is employed as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). broadpharm.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The alkane chain of this compound provides a flexible spacer to connect the target-binding and ligase-binding moieties, a critical parameter in the design of effective PROTACs. The Fmoc group can be readily removed under basic conditions to reveal a free amine for further chemical modifications. broadpharm.com

The compound also plays a role in bioconjugation, where it is used to attach biomolecules to surfaces or other molecules, thereby enhancing the functionality of biosensors and drug delivery systems. chemimpex.com Moreover, derivatives of this compound are being explored for their potential as neuroprotective agents, contributing to advancements in the treatment of neurodegenerative diseases. chemimpex.com

Role as a Versatile Building Block in Organic Synthesis

The utility of this compound as a building block in organic synthesis is primarily centered on its application in solid-phase peptide synthesis (SPPS). sigmaaldrich.combachem.com SPPS is a cornerstone technique that allows for the efficient, stepwise assembly of amino acids to create peptides. bachem.com

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality. peptide.com During SPPS, the Fmoc group prevents unwanted reactions at the amine terminus while the carboxylic acid end of another amino acid is coupled to it. uci.edu The Fmoc group's stability under acidic conditions and its easy removal with a mild base, such as piperidine (B6355638), make it ideal for this iterative process. peptide.comnih.gov

The terminal carboxylic acid of this compound can be activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), to form a stable amide bond with a free amine group. broadpharm.com This reactivity is fundamental to its role in chain elongation during peptide synthesis.

Researchers also utilize this compound in the generation of custom peptide libraries. chemimpex.com These libraries, containing a diverse array of peptide sequences, are invaluable for screening and identifying new therapeutic leads in drug discovery. chemimpex.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 123622-48-0
Molecular Formula C₂₀H₂₁NO₄
Molecular Weight 339.39 g/mol
Appearance White to off-white powder
Melting Point 137-145 °C
Purity ≥98.0% (HPLC)
Storage Temperature 2-8°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B557868 Fmoc-5-Ava-OH CAS No. 123622-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLSWWGYZWBPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123622-48-0
Record name 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Fmoc 5 Ava Oh

Isotopic Labeling Strategies Involving Fmoc-5-Ava-OH

Stable isotope labeling is a cornerstone technique in modern quantitative mass spectrometry, enabling precise tracking and quantification of molecules in complex biological systems nih.govresearchgate.netutoronto.ca. The incorporation of stable isotopes, such as oxygen-18 (¹⁸O), into specific molecular structures provides unique mass signatures that are readily distinguishable from their naturally abundant counterparts nih.govresearchgate.net. This compound (N-α-(9-fluorenylmethoxycarbonyl)-5-aminovaleric acid) serves as a valuable building block in synthetic chemistry, and its utility extends to the creation of isotopically labeled compounds, particularly in the field of phosphorylated metabolite analysis nih.govresearchgate.netresearchgate.net.

¹⁸O Labeling Strategies and this compound Utilization

The primary application of this compound in isotopic labeling strategies involves its role as a precursor in the synthesis of ¹⁸O-labeled phosphoramidite (B1245037) reagents. These reagents are crucial for generating isotopically labeled phosphorylated metabolites, which are indispensable internal standards for quantitative mass spectrometry nih.govresearchgate.netresearchgate.net. The ¹⁸O isotope is typically introduced using heavy water (H₂¹⁸O), which is comparably inexpensive and well-suited for labeling oxygen atoms within phosphate (B84403) groups nih.govresearchgate.net.

Research has demonstrated a synthetic pathway where this compound is employed in the preparation of ¹⁸O-labeled alcohol intermediates. Specifically, this compound is utilized in the synthesis of ¹⁸O-BigFM-alcohol (20) . This intermediate is then further processed to create ¹⁸O-labeled phosphoramidite reagents, which are subsequently used to synthesize a variety of biologically relevant phosphorylated compounds, including nucleotides and inositol (B14025) phosphates nih.govresearchgate.netresearchgate.net. The strategy aims to achieve high isotopic enrichment and good yields, facilitating the production of labeled standards on a gram scale nih.govresearchgate.net.

The synthetic route often begins with the preparation of ¹⁸O-labeled precursors, such as ¹⁸O-(hydroxymethyl)phenols, derived from compounds like 4-hydroxybenzaldehyde (B117250) using H₂¹⁸O nih.govresearchgate.netresearchgate.net. Subsequently, this compound is incorporated into the synthesis to yield the ¹⁸O-BigFM-alcohol intermediate nih.govresearchgate.netresearchgate.net. This multi-step process is designed to conserve the isotopic purity of the incorporated ¹⁸O atoms throughout the synthetic sequence, enabling the generation of highly enriched labeled molecules nih.govresearchgate.net.

Research Findings and Data

The synthesis of ¹⁸O-labeled compounds using this compound as a precursor has been detailed in studies focusing on the development of ¹⁸O-phosphoramidite reagents. These studies highlight the efficiency and isotopic integrity of the labeling process.

Table 1: Synthesis of ¹⁸O-Labeled Intermediates Involving this compound

Reaction StepStarting Material(s)Product(s)YieldIsotopic Purity (¹⁸O)Key Reagents/ConditionsCitation(s)
Synthesis of ¹⁸O-BigFM-alcoholThis compound¹⁸O-BigFM-alcohol (20)51%Not specifiedTBTU, DIPEA nih.govresearchgate.netresearchgate.net
Synthesis of ¹⁸O-(hydroxymethyl)phenol (precursor synthesis, not directly involving this compound but contextual)4-hydroxybenzaldehyde, H₂¹⁸O¹⁸O-(hydroxymethyl)phenol (16)86% (over 2 steps)>99%Acetalization, reduction with NaBH₄ in triethylene glycol dimethyl ether researchgate.net
Downstream functionalization of ¹⁸O-alcohols (e.g., acetylation, methylation, silylation)¹⁸O-(hydroxymethyl)phenol (16) and derivativesVarious ¹⁸O-alcoholsVaries (e.g., 81%, 79%, 37%)>99%AcCl/Et₃N, MeI/Cs₂CO₃, EDC/DMAP nih.gov
Synthesis of ¹⁸O₂-P-amidites from ¹⁸O-alcohols¹⁸O-alcohols (e.g., ¹⁸O-BigFM-alcohol 20)¹⁸O₂-P-amidites65%Not specifiedPhosphitylation reagents researchgate.net

The research indicates that the ¹⁸O label can be introduced with high enrichment ratios, often exceeding 95% or 99%, and achieved in good yields, supporting the utility of these methods for generating standards for quantitative analysis nih.govresearchgate.netresearchgate.net. The incorporation of this compound allows for the controlled introduction of the ¹⁸O label into specific molecular architectures, which are then elaborated into valuable analytical tools nih.govresearchgate.netresearchgate.net.

Compound List:

this compound

¹⁸O-BigFM-alcohol

¹⁸O-phosphoramidite reagents

H₂¹⁸O (Heavy water)

TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate)

DIPEA (Diisopropylethylamine)

4-hydroxybenzaldehyde

¹⁸O-(hydroxymethyl)phenol

AcCl (Acetyl chloride)

Et₃N (Triethylamine)

MeI (Methyl iodide)

Cs₂CO₃ (Cesium carbonate)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

DMAP (4-Dimethylaminopyridine)

4-TIPSO-butanoate (4-((triisopropylsilyl)oxy)butanoate)

¹⁸O-P-amidites

¹⁸O₂-P-amidites

¹⁸O-phosphates

Applications of Fmoc 5 Ava Oh in Peptide and Biopolymer Chemistry

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-5-Ava-OH is widely employed as a building block in SPPS to introduce flexible spacers into peptide sequences. chemimpex.com Its compatibility with standard coupling reagents and deprotection conditions streamlines its integration into automated synthesis protocols. nih.gov The Fmoc protecting group is readily removed using a piperidine (B6355638) solution, allowing for the stepwise assembly of complex peptide chains on a solid support. nih.gov

The primary application of this compound in linear peptides is to function as a linker or spacer, physically separating functional domains, labels, or other moieties. This spacing can be critical for maintaining the biological activity of a peptide, improving solubility, or facilitating proper folding.

Research has demonstrated its use in the synthesis of fatty acid-based dimeric peptides designed as inhibitors of the postsynaptic density-95 (PSD-95) protein, where the Ava moiety likely serves to correctly orient the bioactive components. medchemexpress.commedchemexpress.com In another application, this compound was used as a linker in the manual synthesis of cathepsin S-cleavable side chains for HPMA copolymers, intended for pancreatic cancer imaging. nih.gov Here, it was the first building block loaded onto the 2-chlorotrityl chloride resin to initiate the synthesis of the cleavable sequence. nih.gov Furthermore, it has been incorporated into multifunctional peptides designed for nanoparticle-based drug delivery systems, highlighting its utility in creating sophisticated bioconjugates. acs.org

Table 1: Examples of this compound in Linear Peptide Synthesis
Application AreaSpecific Use of this compoundResearch FindingSource
NeuroscienceSynthesis of dimeric peptide inhibitors of PSD-95Incorporated to create fatty acid-based dimeric peptides with inhibitory activity. medchemexpress.commedchemexpress.com
Cancer ImagingComponent of a Cathepsin S cleavable linker (CSL)Used to link a DOTA chelation system to an HPMA copolymer for imaging applications. nih.gov
Drug DeliverySynthesis of the HAVAB peptide for nanoparticle functionalizationIncorporated into a multifunctional peptide sequence to mediate active targeting and endosomal escape of mesoporous silica (B1680970) nanoparticles. acs.org
Peptide LabelingSpacer for a fluorescent labelUsed to connect a fluorescein (B123965) isothiocyanate (FITC) label to a peptide sequence (FITC-Ava-PEPTAPPEE) for binding assays. researchgate.netnih.gov

While not directly participating in the cyclization chemistry, the incorporation of this compound can be instrumental in the design of cyclic and branched peptides. Its flexible aliphatic chain can act as a hinge or spacer element that helps to pre-organize the linear precursor peptide into a conformation favorable for intramolecular cyclization, such as the formation of lactam or disulfide bridges. mdpi.com In the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a variety of cyclic peptide analogues were synthesized. mdpi.com The inclusion of spacers like 5-Ava can influence the ring size and conformational flexibility of the final cyclic product, which in turn affects binding affinity and biological activity.

This compound is a valuable component in the generation of custom peptide libraries for screening and drug discovery. chemimpex.com Its use as a stable, flexible linker allows for the spatial separation of a core peptide sequence from a tag or a randomized set of building blocks.

A notable example is the creation of oxime-based libraries for screening multidentate inhibitors. researchgate.netnih.gov In this approach, this compound was used to link a fluorescent FITC tag to a core peptide sequence. This peptide, containing aminooxy functional groups, was then reacted with a library of aldehydes to generate a diverse set of inhibitors post-synthesis. researchgate.netnih.gov The Ava spacer ensures that the bulky fluorescent tag does not interfere with the binding of the peptide to its target. researchgate.netnih.gov Similarly, extensive libraries of MCH-R1 antagonists, comprising 71 different structures, were synthesized using Fmoc-SPPS with building blocks including this compound to explore structure-activity relationships. mdpi.com

Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation. The non-natural structure of 5-aminovaleric acid makes it an ideal building block for peptidomimetic design.

The defined length and flexibility of the 5-Ava backbone are leveraged to engineer scaffolds that can present pharmacophoric groups in a precise three-dimensional arrangement. This is crucial for mimicking the binding epitope of a natural peptide ligand. The synthesis of dimeric peptide-based inhibitors of PSD-95 serves as an example where the 5-Ava unit acts as part of a larger scaffold, connecting and orienting the binding elements for effective target engagement. medchemexpress.commedchemexpress.com The oxime-based multidentate inhibitors developed to target protein-protein interactions also rely on the underlying peptide scaffold, which can include 5-Ava, to correctly position the functional groups for binding. researchgate.net

This compound is frequently used in the synthesis of peptide analogs to probe the structural requirements for receptor binding and activation. By replacing natural amino acid residues with the 5-Ava spacer, researchers can investigate the importance of side-chain functionalities and backbone conformation. In the extensive study of MCH-R1 antagonists, various pseudopeptide analogs were created. mdpi.com Initial studies showed that simple linear peptides were poor binders to the receptor, indicating the need for a more constrained conformation. mdpi.com Subsequent synthesis and screening of a large library of cyclic analogs, which could incorporate spacers like 5-Ava, led to the identification of potent antagonists. mdpi.com This systematic approach of analog synthesis is fundamental to modern medicinal chemistry for optimizing lead compounds.

Table 2: Research Findings on MCH-R1 Analog Synthesis
Peptide TypeKey FindingRelevance of Spacers/CyclizationSource
Linear Peptides (e.g., GPS13670)Demonstrated poor binding affinity for the hMCH receptor.Indicated that a flexible, linear structure is not optimal for receptor engagement. mdpi.com
Cyclic Analogs (Lactam/Disulfide)A library of 71 different cyclic structures was synthesized and characterized to find potent antagonists.Cyclization, facilitated by appropriate linkers and spacers, was essential for achieving high binding affinity. mdpi.com

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable hybrid with unique properties derived from its components. This compound is a valuable tool in this field, primarily functioning as a flexible spacer or linker. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its selective deprotection under basic conditions, enabling the sequential addition of other molecules, such as peptides, through standard solid-phase peptide synthesis (SPPS) techniques. semanticscholar.orgmdpi.com The terminal carboxylic acid provides a reactive handle for attachment to other molecules or surfaces.

Linker in Biomolecule-Surface Conjugation

The immobilization of biomolecules onto solid surfaces is a fundamental technique in various biotechnological applications, including diagnostics, proteomics, and biomaterials science. This compound is frequently employed as a linker to attach peptides and other biomolecules to a variety of surfaces, such as gold nanoparticles and silicon substrates. semanticscholar.orgnih.gov The five-carbon chain of the aminovaleric acid component provides spatial separation between the surface and the conjugated biomolecule. This separation is critical for maintaining the biomolecule's native conformation and biological activity by minimizing steric hindrance and unfavorable interactions with the surface.

In a typical workflow, the carboxylic acid end of this compound is first activated and then reacted with a functionalized surface, for example, an amine-modified substrate. Following the immobilization of the linker, the Fmoc group is removed to expose the terminal amine. This amine then serves as an anchor point for the stepwise synthesis of a desired peptide sequence directly on the surface using Fmoc-based solid-phase peptide synthesis. mdpi.com This method allows for precise control over the density and orientation of the immobilized biomolecules.

The use of flexible linkers like this compound has been shown to enhance the functionality of surface-immobilized enzymes. The flexibility of the linker allows the enzyme greater conformational freedom, which can lead to improved activity compared to direct attachment to the surface. sigmaaldrich.com

ParameterDescriptionRelevance in Biomolecule-Surface Conjugation
Linker Length The five-carbon chain of 5-aminovaleric acid provides a defined spatial separation between the surface and the biomolecule.Reduces steric hindrance, preserves biomolecule conformation and activity.
Bifunctionality Possesses a terminal carboxylic acid and an Fmoc-protected amine.Allows for directional immobilization and subsequent on-surface synthesis.
Fmoc Protection The amine group is protected by a base-labile Fmoc group.Enables selective deprotection for controlled, stepwise peptide synthesis on the surface.

This table summarizes the key features of this compound that make it a valuable tool for conjugating biomolecules to surfaces.

Application in Biosensor Development

The precise immobilization of biorecognition elements, such as peptides and antibodies, is a critical step in the fabrication of highly sensitive and specific biosensors. nih.gov this compound plays a significant role in this process by providing a stable and flexible linkage between the sensor surface and the biological probe. This is particularly important for biosensor platforms like quartz crystal microbalance (QCM) and surface plasmon resonance (SPR), where the interaction between the immobilized probe and its target analyte is monitored at the surface. nih.govscirp.orgtum.de

The use of a linker like this compound can significantly improve the performance of a biosensor. By extending the biorecognition molecule away from the sensor surface, the linker enhances the accessibility of the binding sites to the target analyte in the sample, thereby increasing the sensitivity of the sensor. chemimpex.com For instance, in the development of peptide-based biosensors for disease biomarkers, this compound can be used to attach a specific peptide receptor to a gold electrode or other transducer surface. The flexible nature of the linker allows the peptide to orient itself optimally for target binding.

Biosensor PlatformRole of this compound LinkerPotential Impact on Performance
Quartz Crystal Microbalance (QCM) Immobilizes biorecognition elements (e.g., peptides) onto the quartz crystal surface.Improves accessibility of the bioreceptor, potentially leading to a more significant frequency change upon target binding and thus higher sensitivity. nih.govnih.gov
Surface Plasmon Resonance (SPR) Tethers capture probes to the sensor's gold surface.Enhances the binding kinetics and overall signal response by presenting the probe in a more favorable orientation for interaction with the analyte.
Electrochemical Biosensors Covalently attaches peptide probes to the electrode surface.Facilitates efficient electron transfer and improves the signal-to-noise ratio by controlling the probe's distance and orientation relative to the electrode.

This table illustrates the application and potential benefits of using this compound as a linker in various biosensor technologies.

Integration into Drug Delivery Systems

This compound is also a valuable component in the design and synthesis of sophisticated drug delivery systems. chemimpex.com Its role as a linker allows for the conjugation of targeting ligands, such as peptides, to the surface of drug-carrying nanoparticles, such as liposomes or polymeric nanoparticles. nih.gov This targeted approach aims to increase the therapeutic efficacy of a drug by enhancing its accumulation at the desired site of action while minimizing off-target side effects. nih.gov

In the construction of a targeted drug delivery system, the carboxylic acid of this compound can be coupled to a functional group on the surface of a nanoparticle. Subsequently, the Fmoc protecting group is removed, and a targeting peptide is synthesized on the exposed amine. This peptide can be designed to recognize and bind to specific receptors that are overexpressed on the surface of cancer cells or other diseased tissues.

The flexibility and defined length of the this compound linker are advantageous in this context. The spacer arm ensures that the targeting peptide is projected away from the nanoparticle surface, making it readily available to interact with its target receptor. This can lead to more efficient cellular uptake of the drug-loaded nanoparticle. For example, peptide-functionalized liposomes have been shown to enhance the delivery of chemotherapeutic agents to tumor cells. nih.govnih.gov

Furthermore, this compound can be incorporated into peptide-drug conjugates, where a therapeutic agent is covalently attached to a peptide carrier via the linker. This strategy can improve the solubility, stability, and pharmacokinetic profile of the drug.

Drug Delivery System ComponentFunctionRole of this compound
Nanoparticle Core (e.g., Liposome) Encapsulates the therapeutic agent.Serves as the attachment point for the this compound linker.
This compound Acts as a flexible spacer arm.Connects the targeting peptide to the nanoparticle surface, providing optimal presentation of the ligand.
Targeting Peptide Recognizes and binds to specific cell surface receptors.Guides the drug-loaded nanoparticle to the desired tissue or cells, enhancing targeted delivery.
Therapeutic Agent The active drug molecule.Is delivered more efficiently to the target site, potentially increasing efficacy and reducing side effects.

This table outlines the components of a targeted drug delivery system and highlights the integral role of the this compound linker.

Fmoc 5 Ava Oh in Targeted Therapeutic Modalities

Peptide-Based Drug Discovery

Design of Bioactive Compounds and Therapeutic Agents

Fmoc-5-Ava-OH plays a significant role in the design and synthesis of novel bioactive compounds and therapeutic agents. Its incorporation into peptide sequences allows researchers to manipulate structural features, thereby influencing pharmacological properties and targeting capabilities. This compound is frequently employed in the development of peptide-based drugs, where precise control over amino acid sequence is paramount for achieving desired efficacy and specificity Current time information in Noble County, US.chemimpex.com. Furthermore, this compound has found application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the development of theranostic agents, such as bombesin (B8815690) conjugates for prostate cancer imaging and therapy lifetein.comnih.govnih.govmdpi.com. Its compatibility with various coupling reagents and straightforward deprotection procedures streamline the synthesis of complex molecules, making it an invaluable tool in pharmaceutical research and development Current time information in Noble County, US.chemimpex.com.

Optimization of Efficacy and Specificity through Sequence Manipulation

The strategic inclusion of this compound within peptide sequences offers a powerful method for optimizing the efficacy and specificity of therapeutic molecules. By altering the length and chemical nature of peptide chains, researchers can fine-tune interactions with biological targets and improve pharmacokinetic profiles. For instance, in the development of neurotensin (B549771) receptor 1 (NTR1)-targeted conjugates, the introduction of spacers, including 5-Ava-OH, demonstrated a notable enhancement in biological performance. Analogs incorporating spacers exhibited lower IC₅₀ values in competitive binding assays compared to their non-spacer counterparts, indicating improved binding affinity nih.gov. This suggests that the 5-Ava moiety, acting as a flexible linker, can help restore or enhance the optimal binding conformation of the pharmacophore, thereby contributing to increased specificity and efficacy nih.gov.

Application in Neuroscience Research for Neuroprotective Agents

The field of neuroscience benefits from the structural versatility offered by this compound derivatives, which are being investigated for their potential in developing neuroprotective agents. While specific research findings detailing the direct use of this compound in neuroprotective therapies are still emerging, the broader class of amino acids and their derivatives are recognized for their capacity to influence neural health nih.gov. These compounds are explored for their ability to cross the blood-brain barrier and exert anti-apoptotic, anti-inflammatory, and antioxidant effects, crucial for combating neurodegenerative diseases and brain injuries Current time information in Noble County, US.chemimpex.comnih.gov. The capacity to modify peptide sequences with components like 5-Ava-OH provides a platform for designing molecules that could potentially mitigate neuronal damage and promote neural regeneration.

Development of Dimeric Peptides with Specific Inhibitory Activity

This compound serves as a key component in the synthesis of dimeric peptides designed for specific inhibitory functions. For example, it has been utilized in the creation of fatty acid-based dimeric peptides exhibiting PSD-95 inhibitory activity medchemexpress.com. In the context of prostate cancer theranostics, dimeric bombesin receptor-targeting modules (BBN2 TMs) incorporating spacers like Fmoc-Ava-OH demonstrated enhanced binding affinity to the gastrin-releasing peptide receptor (GRPR) compared to their monomeric counterparts nih.govmdpi.com. This suggests that the dimeric structure, facilitated by linkers derived from this compound, can lead to improved target engagement and potentially greater therapeutic or diagnostic efficacy.

Spacer-Enhanced Biological Performance in Receptor Targeting

The role of this compound as a spacer is critical for enhancing the biological performance of molecules targeting specific receptors. By bridging different molecular entities, such as chelators and peptide pharmacophores, these spacers can significantly influence binding affinity, cellular uptake, and retention lifetein.comnih.govresearchgate.net. In studies targeting the neurotensin receptor 1 (NTR1), the inclusion of a 5-Ava-OH spacer (N2 analog) in neurotensin conjugates improved binding affinity, as evidenced by lower IC₅₀ values compared to constructs lacking a spacer nih.gov. Although the β-alanine spacer (N1) showed superior cellular retention and internalization kinetics, the 5-Ava-OH spacer still contributed to restoring optimal binding affinity, underscoring its utility in modulating receptor interactions for improved targeting nih.gov. Similarly, its use as a clickable peptide spacer in bombesin-based theranostics highlights its role in creating functional conjugates for receptor-mediated delivery nih.govmdpi.com.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical NameN-(9-Fluorenylmethyloxycarbonyl)-5-aminopentanoic acid Current time information in Noble County, US.chemimpex.com
SynonymsThis compound, Fmoc-5-aminopentanoic acid, Fmoc-5-aminovaleric acid Current time information in Noble County, US.chemimpex.comscbt.com
CAS Number123622-48-0 Current time information in Noble County, US.nih.govscbt.com
Molecular FormulaC₂₀H₂₁NO₄ Current time information in Noble County, US.nih.govscbt.com
Molecular Weight339.39 g/mol Current time information in Noble County, US.nih.govscbt.com
Purity≥98.0% (HPLC) nih.govscbt.comresearchgate.net
AppearanceWhite to off-white powder Current time information in Noble County, US.lifetein.comnih.gov
Melting Point137-145 °C nih.govresearchgate.net
Storage Temperature2-8 °C nih.govresearchgate.netresearchgate.net
ApplicationPeptide Synthesis, Drug Development Current time information in Noble County, US.chemimpex.comnih.govresearchgate.net

Table 2: Spacer Effects on Neurotensin Receptor 1 (NTR1) Binding Affinity

Analog (Spacer)Spacer AtomsIC₅₀ Value (nM)Relative Binding Affinity
N0 (Null Spacer)0HigherBaseline
N1 (β-Ala-OH)4LowerEnhanced
N2 (5-Ava-OH)5LowerImproved
N3 (8-Aoc-OH)9LowerImproved

Note: Lower IC₅₀ values indicate higher binding affinity. Data is comparative based on study findings nih.gov.

Table 3: GRPR Binding Affinity of Bombesin Receptor-Targeting Modules (BBN2 TMs)

Molecule TypeGRPR Binding Affinity
Monomeric BBN2 TMsSimilar to natural ligand
Dimeric BBN2 TMsIncreased, near natural ligand potency

Note: Increased binding affinity suggests improved target engagement nih.govmdpi.com.

Table 4: Cellular Performance of Neurotensin Analogs with Spacers

Analog (Spacer)Cellular RetentionInternalizationEfflux
N1 (β-Ala-OH)HigherMore RapidSlower
N2 (5-Ava-OH)Lower than N1Slower than N1Faster than N1

Note: Comparative performance data based on in vitro studies nih.gov.

Research Frontiers and Emerging Applications of Fmoc 5 Ava Oh

Advanced Materials Science and Polymer Chemistry Applications

The distinct properties of Fmoc-5-Ava-OH make it a valuable component in the design of advanced materials and functional polymers. The Fmoc group provides a handle for purification and can drive self-assembly through aromatic interactions, while the aminovaleric acid component offers a flexible spacer that can be integrated into larger molecular constructs.

Integration into Functional Polymeric Architectures

This compound and its analogues, such as Fmoc-6-aminohexanoic acid, serve as critical linkers in the creation of functionalized polymers and peptide-polymer conjugates. chemimpex.com These linkers facilitate the attachment of biomolecules to various surfaces or other molecules, which is essential for developing advanced diagnostics and targeted drug delivery systems. chemimpex.comchemimpex.com The integration of such linkers can enhance the stability and bioavailability of peptide-based drugs. chemimpex.com

In the field of bioconjugation, these molecules are instrumental in designing complex systems. For example, Fmoc-protected amino acids are used in the synthesis of peptide-polymer conjugates aimed at inhibiting viral entry, such as for HIV-1. The flexible aliphatic chain of the linker can provide the necessary spatial separation between the polymer backbone and the bioactive peptide sequence, allowing for optimal interaction with biological targets. The use of Fmoc chemistry in solid-phase peptide synthesis enables the precise and controlled assembly of these intricate architectures. nih.gov

Table 1: Applications of Fmoc-aliphatic acid linkers in Polymer Chemistry

Application Area Role of Fmoc-Linker Potential Impact
Drug Delivery Conjugation of peptides to polymer backbones Enhanced stability and targeted delivery of therapeutics
Biosensors Attachment of biomolecules to sensor surfaces Improved sensitivity and specificity of diagnostic devices
Biomaterials Creation of functionalized scaffolds Development of materials for tissue engineering and regenerative medicine

Self-Assembly of this compound Containing Molecules

The self-assembly of molecules containing the Fmoc group is a well-documented phenomenon, driven primarily by the π-π stacking interactions of the fluorenyl rings and hydrogen bonding between the peptide backbones. nih.govbeilstein-journals.org While specific studies focusing solely on this compound are limited, the principles governing the self-assembly of other Fmoc-amino acids and short peptides are directly applicable. beilstein-journals.org The inherent hydrophobicity and aromaticity of the Fmoc group often lead to rapid self-assembly kinetics and the formation of a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govresearchgate.net

The flexible aliphatic chain of 5-aminovaleric acid is expected to influence the morphology of the resulting self-assembled structures. Unlike the more rigid structures formed by some Fmoc-dipeptides, the conformational freedom of the five-carbon linker in this compound could lead to more varied and potentially dynamic supramolecular architectures. researchgate.net The balance between the strong aromatic interactions of the Fmoc groups and the flexibility of the linker is a key factor in determining the final assembled state. Researchers have demonstrated that even single Fmoc-amino acids can self-assemble into well-ordered structures, and the nature of the amino acid side chain plays a crucial role in the final morphology. researchgate.net

Computational Chemistry and Modeling Studies

Computational methods, particularly conformational analysis and molecular dynamics simulations, are powerful tools for understanding the behavior of molecules like this compound at an atomic level. These techniques provide insights that can guide the design of new materials and therapeutics.

Conformational Analysis of this compound Derivatives

Computational modeling of peptides containing non-standard amino acids and linkers is crucial for understanding their structural preferences. researchgate.net The presence of the bulky Fmoc group at one end of the 5-Ava linker will likely impose some conformational restrictions, influencing the accessible dihedral angles of the aliphatic chain. Understanding these conformational preferences is vital for designing linkers with optimal lengths and flexibility for specific applications, such as in cyclic peptides or protein-polymer conjugates. nih.govresearchgate.net

Molecular Dynamics Simulations in Peptide and Linker Design

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the self-assembly processes and conformational changes of peptides and linkers over time. rsc.org Coarse-grained MD simulations, in particular, have been successfully used to study the self-assembly of Fmoc-protected aliphatic amino acids, revealing how factors like solvent composition can control the final morphology of the assembled structures. researchgate.netrsc.org These simulations have shown that steric effects of the aliphatic sidechains are highly significant in the assembly process. rsc.org

Table 2: Compound Names Mentioned

Compound Name Abbreviation
N-(9-fluorenylmethoxycarbonyl)-5-aminovaleric acid This compound

Challenges and Future Directions in Fmoc 5 Ava Oh Research

Scalability and Green Chemistry Approaches in Synthesis

The synthesis of Fmoc-5-Ava-OH and its subsequent use in solid-phase peptide synthesis (SPPS) present challenges related to both large-scale production and environmental impact. Traditional peptide synthesis methods are often characterized by the extensive use of hazardous solvents and reagents, generating significant chemical waste. advancedchemtech.com For every kilogram of a peptide drug produced, tons of solvents and reagents can be consumed, with 80-90% of the waste stemming from washing and purification steps. advancedchemtech.com

Challenges in Scalability:

Scaling up the synthesis of this compound and its peptide conjugates from laboratory to industrial quantities can be complex. Maintaining high purity and yield while managing costs is a primary obstacle. The multi-step nature of SPPS, which involves repeated coupling and deprotection cycles, can lead to the accumulation of impurities, making the final purification process challenging and expensive. researchgate.net

Green Chemistry Initiatives:

To address these challenges, the field is increasingly adopting green chemistry principles. These initiatives aim to reduce the environmental footprint of peptide synthesis by minimizing waste, using safer chemicals, and improving energy efficiency. peptide.com

Solvent Replacement: A major focus has been the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more benign alternatives. peptide.comrsc.org Research has explored the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-formylmorpholine (NFM). semanticscholar.org Propylene carbonate has also been investigated as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis. rsc.orgresearchgate.net

Alternative Reagents: The use of piperidine (B6355638) for Fmoc deprotection is being re-evaluated due to its toxicity. 4-methylpiperidine (B120128) (4-MP) is emerging as a promising greener substitute that can offer comparable or even slightly higher purity of the final peptide product. peptide.com

Process Optimization: Continuous flow synthesis is being explored as an alternative to traditional batch processing. advancedchemtech.com This approach can reduce the consumption of excess reagents and solvents, allow for precise control over reaction conditions, and potentially lead to higher conversion rates with less waste. advancedchemtech.com Additionally, minimizing the number of washing steps by optimizing reaction conditions is a key strategy for waste reduction. advancedchemtech.com

Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
SolventClassificationKey Considerations
N,N-dimethylformamide (DMF)HazardousReproductive toxicity, commonly used in SPPS. peptide.comrsc.org
Dichloromethane (DCM)HazardousSuspected carcinogen, environmental concerns. peptide.comrsc.org
Propylene CarbonateGreener AlternativeBiodegradable, low toxicity, effective in both solution and solid-phase synthesis. rsc.orgresearchgate.net
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeDerived from renewable resources, lower environmental impact. semanticscholar.org
N-formylmorpholine (NFM)Greener AlternativeConsidered a more benign alternative to DMF. semanticscholar.org

Advanced Characterization Techniques for Complex Conjugates

As this compound is incorporated into increasingly complex biomolecules, such as antibody-drug conjugates (ADCs), advanced analytical techniques are crucial for their comprehensive characterization. nih.gov The heterogeneity of these conjugates, which can vary in terms of drug-to-antibody ratio (DAR) and conjugation sites, presents a significant analytical challenge. nih.govchromatographyonline.com

Mass Spectrometry (MS)-Based Methods:

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the analysis of complex bioconjugates. nih.gov It offers high resolution and sensitivity, enabling detailed characterization at multiple levels:

Intact Mass Analysis: This "top-down" approach provides the molecular weight of the entire conjugate, allowing for the determination of the average DAR and the distribution of different drug-loaded species. nih.gov

Subunit Analysis: By reducing the interchain disulfide bonds of an antibody, "middle-down" analysis of the light and heavy chains can provide more precise information about drug distribution. nih.gov

Peptide Mapping: A "bottom-up" approach involves digesting the conjugate into smaller peptides, which are then analyzed to pinpoint the exact sites of conjugation. nih.gov

Various MS-based techniques, including high-resolution tandem mass spectrometry (HRMS/MS) and ion-exchange chromatography coupled with MS (IEX-MS), are employed to provide a comprehensive picture of these complex molecules. chromatographyonline.com

Other Analytical Techniques:

While MS is a cornerstone, a portfolio of analytical methods is often necessary for full characterization: chromatographyonline.com

Capillary Electrophoresis (CE): Techniques like imaged capillary isoelectric focusing (icIEF) can separate charge variants of conjugates, providing insights into heterogeneity. chromatographyonline.com

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is effective for separating and quantifying different drug-loaded chains after the reduction of the conjugate. nih.gov

The selection of the most appropriate analytical methods is highly dependent on the specific properties of the linker, the conjugated drug, and the biomolecule. nih.gov

Table 2: Advanced Characterization Techniques for this compound Conjugates
TechniqueLevel of AnalysisInformation Obtained
Intact Mass SpectrometryIntact ProteinAverage Drug-to-Antibody Ratio (DAR), distribution of drug-loaded species. nih.gov
Subunit Mass SpectrometryReduced SubunitsDrug distribution between light and heavy chains. nih.gov
Peptide Mapping (LC-MS/MS)PeptidesPrecise identification of conjugation sites. nih.gov
Imaged Capillary Isoelectric Focusing (icIEF)Intact ProteinSeparation of charge variants, assessment of heterogeneity. chromatographyonline.com
Reversed-Phase HPLC (RP-HPLC)Reduced SubunitsQuantification of different drug-loaded chains. nih.gov

Expansion into Novel Therapeutic Areas and Diagnostic Applications

The versatility of this compound as a linker facilitates its application in a growing number of therapeutic and diagnostic fields. Its defined length and chemical properties allow for the precise spatial separation of functional moieties, which is critical for maintaining their biological activity.

Therapeutic Applications:

Targeted Drug Delivery: this compound is a key component in the design of peptide-drug conjugates and other targeted delivery systems. nih.gov By linking a targeting peptide to a therapeutic agent, these systems can selectively deliver drugs to cancer cells or other diseased tissues, enhancing efficacy and reducing off-target toxicity. nih.gov

Neuroprotective Agents: Derivatives of this compound are being investigated for their potential in developing treatments for neurodegenerative diseases. chemimpex.com For example, it has been used in the synthesis of fatty acid-based dimeric peptides that act as inhibitors of the PSD-95 protein, a target in neurological disorders. medchemexpress.com

Peptide-Based Therapeutics: The compound is instrumental in the synthesis of custom peptide libraries for screening and identifying new drug candidates. chemimpex.com Its role in peptide synthesis supports the development of novel peptide-based drugs for a wide range of diseases. chemimpex.com

Diagnostic Applications:

Biosensors: Through bioconjugation, this compound can be used to attach biomolecules to surfaces, which is a fundamental step in the creation of biosensors for detecting specific biological markers. chemimpex.com

PET Imaging Probes: There is growing interest in using Fmoc-protected amino acid derivatives, including structures similar to this compound, in the synthesis of peptide-based probes for positron emission tomography (PET). nih.gov These probes can be designed to target specific receptors overexpressed in tumors, allowing for non-invasive imaging and diagnosis of diseases like cancer. nih.gov

Rational Design Principles for Enhanced Functionality and Selectivity

The future of this compound research lies in the rational design of its derivatives to achieve enhanced functionality and selectivity in its applications. By systematically modifying its structure, researchers can fine-tune its physicochemical properties to meet the specific demands of a given therapeutic or diagnostic system.

Key Design Principles:

Modulating Hydrophilicity/Hydrophobicity: The hydrophobicity of the valeric acid chain can be altered by introducing polar or non-polar functional groups. Increasing hydrophilicity, for instance by incorporating polyethylene (B3416737) glycol (PEG) chains, can improve the solubility and pharmacokinetic properties of the resulting conjugate.

Controlling Linker Length and Rigidity: The five-carbon chain of 5-aminovaleric acid provides a specific degree of flexibility and spatial separation. The length of the linker can be systematically varied using shorter or longer amino acids to optimize the distance between the conjugated molecules, which can be critical for receptor binding or enzyme activity.

Incorporating Cleavable Moieties: For drug delivery applications, incorporating cleavable sites within the linker (e.g., sequences susceptible to enzymatic cleavage in the tumor microenvironment) can enable controlled release of the therapeutic payload at the target site.

Enhancing Stability: Modifications to the linker can be made to improve its stability in biological fluids, preventing premature degradation and ensuring that the conjugate reaches its target intact.

Q & A

Basic Questions

Q. What analytical methods are recommended for characterizing the purity and identity of Fmoc-5-Ava-OH?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should validate structural integrity, focusing on the Fmoc group’s aromatic protons (δ 7.3–7.8 ppm) and the carboxylic acid proton (δ 12–13 ppm) . Physical properties like melting point (>200°C) and solubility in dimethylformamide (DMF) or dichloromethane (DCM) can further corroborate identity .

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Despite its non-hazardous classification under CLP regulations, avoid inhalation of dust by working in a fume hood and wear nitrile gloves, protective eyewear, and lab coats. Store in airtight containers at 2–8°C to prevent degradation. Post-handling, wash thoroughly with soap and water .

Q. How can this compound be efficiently introduced into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Activate the carboxylic acid group using coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF. Monitor coupling efficiency via Kaiser or chloranil tests. Use a molar excess (2–4 equivalents) to ensure complete reaction, especially for sterically challenging sequences .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side reactions during SPPS?

  • Methodological Answer : Pre-activate the amino acid with DIC/Oxyma in DMF for 5 minutes before adding to the resin. For long-chain or hydrophobic peptides, incorporate microwave-assisted synthesis (40–50°C, 20–30 W) to enhance coupling efficiency. Analyze byproducts (e.g., deletion sequences) via LC-MS and adjust coupling times or reagent ratios accordingly .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematically test solubility in binary solvent mixtures (e.g., DCM with 1–5% DMF) using dynamic light scattering (DLS) to assess aggregation. Compare results with computational solubility predictions (e.g., COSMO-RS models) to identify discrepancies caused by solvent polarity or hydrogen-bonding capacity .

Q. How does this compound’s stability vary under acidic vs. basic conditions, and how can this impact deprotection steps?

  • Methodological Answer : The Fmoc group is base-labile (removed with 20% piperidine in DMF) but stable under mild acidic conditions (e.g., 1% TFA). For acid-sensitive sequences, avoid prolonged exposure to TFA during global deprotection. Monitor stability via HPLC after 1–24 hours in TFA/water mixtures to determine optimal cleavage times .

Q. What experimental designs are critical for validating the reproducibility of peptide synthesis using this compound?

  • Methodological Answer : Perform triplicate syntheses with identical resin batches, documenting coupling times, reagent lots, and temperature. Use orthogonal analytical methods (HPLC, MS, NMR) to compare purity and yield. Share raw data and protocols in supplementary materials to enable replication, as per CONSORT-EHEALTH guidelines .

Key Notes

  • Contradictions in Safety Data : While CLP classifies this compound as non-hazardous, some SDS recommend precautions (e.g., avoiding inhalation) due to potential irritant effects. Always prioritize site-specific risk assessments .
  • Synthesis Reproducibility : Variability in coupling efficiency may arise from reagent quality or humidity. Use anhydrous solvents and store reagents under nitrogen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.